1-(Icos-5-EN-5-YL)naphthalene
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Overview
Description
1-(Icos-5-EN-5-YL)naphthalene is a chemical compound with the molecular formula C30H46. It consists of a naphthalene ring substituted with a long-chain alkyl group at the 1-position. This compound is part of the broader class of alkylated naphthalenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Naphthalene is dissolved in a suitable solvent, such as dichloromethane.
- The alkyl halide (e.g., 1-bromoicos-5-ene) is added to the solution.
- Aluminum chloride is added to catalyze the reaction.
- The mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then isolated and purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of high-performance lubricants and as an additive in various industrial formulations
Mechanism of Action
The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 1-(Dodec-1-EN-1-YL)naphthalene
- 1-(Hexadec-1-EN-1-YL)naphthalene
- 1-(Octadec-1-EN-1-YL)naphthalene
Comparison: 1-(Icos-5-EN-5-YL)naphthalene is unique due to its specific alkyl chain length and position of the double bond. This structural feature imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other alkylated naphthalenes. The presence of the double bond in the alkyl chain also allows for additional chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
573999-45-8 |
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Molecular Formula |
C30H46 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
1-icos-5-en-5-ylnaphthalene |
InChI |
InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3 |
InChI Key |
WVNIKGCWCABTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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